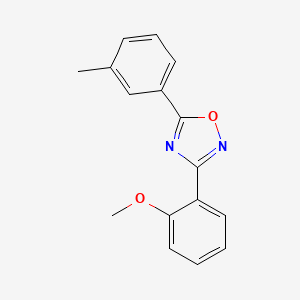![molecular formula C11H24N2S B5216884 N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine (also known as RTI-126) is a chemical compound that belongs to the class of piperidine derivatives. RTI-126 has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
RTI-126 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective dopamine transporter (DAT) inhibitor, meaning it blocks the reuptake of dopamine in the brain. This property makes it useful for studying the role of dopamine in various physiological and pathological conditions, such as addiction, Parkinson's disease, and schizophrenia.
作用機序
RTI-126 works by binding to the DAT and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can affect various brain functions. The exact mechanism of action of RTI-126 is still not fully understood and requires further research.
Biochemical and Physiological Effects:
RTI-126 has been shown to have significant effects on dopamine levels in the brain. Studies have demonstrated that it can increase dopamine release in the striatum, nucleus accumbens, and prefrontal cortex. This can lead to changes in behavior, mood, and cognition. RTI-126 has also been shown to have effects on other neurotransmitters, such as norepinephrine and serotonin, although these effects are less well understood.
実験室実験の利点と制限
One advantage of using RTI-126 in lab experiments is its potency and selectivity for the DAT. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using RTI-126 is its potential for off-target effects on other neurotransmitter systems. Careful experimental design and control are necessary to minimize these effects and ensure that the observed effects are due to DAT inhibition.
将来の方向性
There are several future directions for research on RTI-126. One area of interest is its potential for treating addiction and other psychiatric disorders. Studies have shown that DAT inhibitors can reduce drug-seeking behavior in animal models of addiction, and RTI-126 may have similar effects. Another area of interest is its effects on other neurotransmitter systems, such as norepinephrine and serotonin. Further research is needed to fully understand the mechanisms of action of RTI-126 and its potential applications in scientific research.
In conclusion, RTI-126 is a potent and selective DAT inhibitor that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of RTI-126 in scientific research.
合成法
The synthesis of RTI-126 involves the reaction of 3-(methylthio)propylamine with 1-(2-chloroethyl)-4-piperidinone in the presence of sodium hydride. The resulting product is then treated with dimethyl sulfate to yield RTI-126. This synthesis method has been described in detail in a study by Carroll et al. (1995).
特性
IUPAC Name |
N,1-dimethyl-N-(3-methylsulfanylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2S/c1-12-8-5-11(6-9-12)13(2)7-4-10-14-3/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTZDADKUZXFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)

![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)